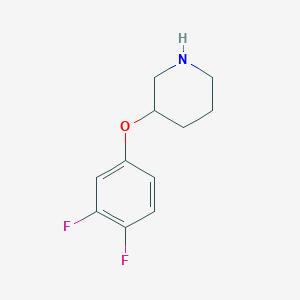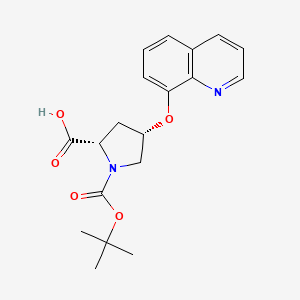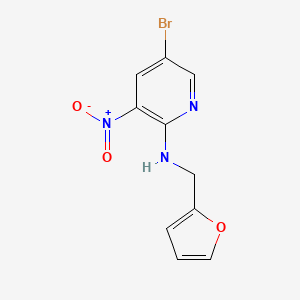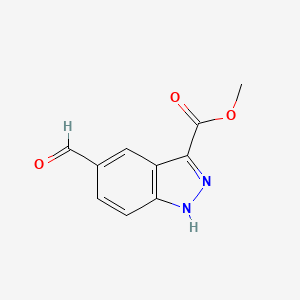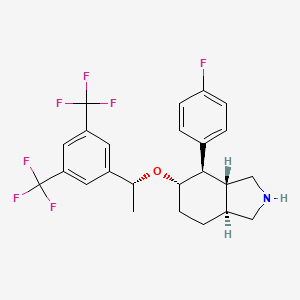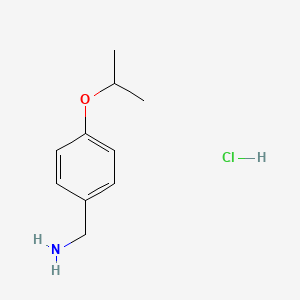
叔丁酯 4-氟-4-(羟甲基)哌啶-1-羧酸酯
概述
描述
Tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 614730-97-1 . It has a molecular weight of 233.28 . It is stored in a refrigerator and shipped at room temperature . The compound is in the form of an oil .
Molecular Structure Analysis
The IUPAC name of this compound is tert-butyl 4-fluoro-4-(hydroxymethyl)-1-piperidinecarboxylate . The InChI code is 1S/C11H20FNO3/c1-10(2,3)16-9(15)13-6-4-11(12,8-14)5-7-13/h14H,4-8H2,1-3H3 .
Physical And Chemical Properties Analysis
The compound is in the form of an oil . It is stored in a refrigerator and shipped at room temperature .
科学研究应用
Building Blocks in Organic Synthesis
“Tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate” and its derivatives serve as useful building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Development of PROTACs
This compound is a 4-aryl piperidine useful as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a new class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.
Tuberculosis Research
The compound has been used in research related to Mycobacterium tuberculosis (Mtb), the causative organism of tuberculosis (TB). It’s involved in processes that generate proton motive force, which is essential for the long-term survival of Mtb under the hypoxic conditions present within infected granulomas .
Chemical Industry
In the chemical industry, this compound is used in the production of other chemicals. For example, it can be used to produce “tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate”, which is another useful chemical intermediate .
Pharmaceutical Industry
In the pharmaceutical industry, this compound is used as a starting material or intermediate in the synthesis of various drugs. Its unique structure makes it a valuable component in the development of new therapeutic agents .
Material Science
In material science, this compound can be used in the synthesis of new materials with unique properties. Its ability to form complex structures makes it a valuable tool in the development of advanced materials .
安全和危害
作用机制
Target of Action
Tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate primarily targets 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA) . MenA is an enzyme involved in the biosynthesis of menaquinone (MK), an important carrier molecule within the electron transport chain (ETC) of Mycobacterium tuberculosis (Mtb) .
Mode of Action
The compound interacts with MenA, inhibiting its function . This inhibition disrupts the synthesis of menaquinone, thereby affecting the electron transport chain of Mtb .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the menaquinone biosynthetic pathway . By inhibiting MenA, the compound disrupts the synthesis of menaquinone, a key component of the mycobacterial ETC . This disruption affects the generation of proton motive force, which is crucial for ATP production and other cellular functions .
Pharmacokinetics
The compound is a solid powder and is soluble in some organic solvents such as methanol and dimethyl ketone , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of MenA and the subsequent disruption of the menaquinone biosynthetic pathway result in the impairment of the mycobacterial ETC . This impairment affects the generation of proton motive force, leading to a decrease in ATP production and other cellular functions . These molecular and cellular effects are essential for the long-term survival of Mtb, particularly under the hypoxic conditions present within infected granulomas .
Action Environment
The action, efficacy, and stability of Tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate can be influenced by various environmental factors. For instance, the compound’s solubility in organic solvents may affect its bioavailability and distribution within the body. Additionally, the hypoxic conditions within infected granulomas can influence the compound’s efficacy against Mtb .
属性
IUPAC Name |
tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO3/c1-10(2,3)16-9(15)13-6-4-11(12,8-14)5-7-13/h14H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZOULIMVKCGII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623843 | |
| Record name | tert-Butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate | |
CAS RN |
614730-97-1 | |
| Record name | 1,1-Dimethylethyl 4-fluoro-4-(hydroxymethyl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614730-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


